Pamicogrel is a cyclooxygenase inhibitor classified as an antiplatelet agent. [] It is primarily recognized for its role in inhibiting platelet aggregation, a crucial process in blood clotting. [, ] Pamicogrel is utilized in scientific research to investigate its potential in various applications, particularly related to arterial occlusion and ischemic brain injury. []
Mechanism of Action
Pamicogrel exerts its antiplatelet effect by inhibiting cyclooxygenase, an enzyme crucial in the production of thromboxane A2. [] Thromboxane A2 is a potent stimulator of platelet aggregation. By inhibiting its production, Pamicogrel effectively reduces platelet aggregation. [, ]
Applications
Chronic Arterial Occlusion: Pamicogrel is being investigated for its potential in treating chronic arterial occlusion, a condition characterized by blockages in the arteries. []
Ischemic Brain Injury: Research explores Pamicogrel's potential in both the prevention and treatment of ischemic brain injury, a condition arising from reduced blood flow to the brain. []
Animal Models: Pamicogrel has been utilized in animal models to investigate its effects on peripheral arterial occlusion, showcasing its relevance in preclinical research. []
Future Directions
Clinical Trials: While Pamicogrel had an NDA submitted in Japan in 1997, [] further clinical trials are necessary to assess its efficacy and safety in humans for various applications, including chronic arterial occlusion and ischemic brain injury.
Drug Delivery Systems: Investigating novel drug delivery systems, such as those described for other antiplatelet agents, [, ] could enhance the bioavailability and efficacy of Pamicogrel.
Related Compounds
Clopidogrel
Compound Description: Clopidogrel is a thienopyridine derivative that acts as an antiplatelet agent by irreversibly blocking the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP)-induced platelet aggregation [, ]. It is commonly used to prevent blood clots in patients with a history of heart attack, stroke, or peripheral artery disease.
Relevance: Clopidogrel, like Pamicogrel, belongs to the class of antiplatelet agents and is specifically mentioned as a "Grel drug" []. Both compounds target platelet aggregation, although their mechanisms of action might differ. The structural similarities between the two compounds likely contribute to their shared antiplatelet properties, making Clopidogrel a relevant compound in the context of Pamicogrel research.
Relevance: Prasugrel shares its classification as a "Grel drug" with Pamicogrel, highlighting their shared therapeutic target of platelet aggregation []. The faster onset and increased potency of Prasugrel compared to other thienopyridines make it a relevant comparator to Pamicogrel, especially when considering potential advantages in therapeutic applications.
Ticagrelor
Compound Description: Unlike Clopidogrel and Prasugrel, Ticagrelor is not a thienopyridine derivative. Instead, it belongs to the chemical class of cyclopentyltriazolopyrimidines and acts as a reversible P2Y12 receptor antagonist []. This reversibility allows for a faster offset of action compared to the irreversible inhibition seen with thienopyridines.
Relevance: Although not structurally related to Pamicogrel, Ticagrelor is relevant as it also targets the P2Y12 receptor, a key player in platelet aggregation []. Comparing the efficacy and safety profiles of Pamicogrel with those of established P2Y12 inhibitors like Ticagrelor can provide valuable insights into its potential therapeutic benefits and drawbacks.
Sarpogrelate
Compound Description: Sarpogrelate is a selective 5-HT2A receptor antagonist that inhibits serotonin-induced platelet aggregation and vasoconstriction [, ]. It is primarily used in Japan for the treatment of peripheral vascular disease and ischemic stroke.
Relevance: Similar to Pamicogrel, Sarpogrelate exhibits antiplatelet activity and is mentioned as a relevant compound in the context of treating cardiovascular diseases []. Despite targeting a different receptor (5-HT2A) than Pamicogrel, their shared therapeutic focus on platelet aggregation makes Sarpogrelate a relevant compound for comparison.
Ozagrel
Compound Description: Ozagrel is a thromboxane A2 synthase inhibitor that prevents the formation of thromboxane A2, a potent vasoconstrictor and inducer of platelet aggregation []. It is primarily used in Japan for the treatment of acute ischemic stroke.
Relevance: While Pamicogrel's mechanism of action remains unclear from the provided abstracts, its classification alongside Ozagrel as a potential treatment for ischemic brain injury [, ] suggests a shared therapeutic area. Comparing their efficacies and mechanisms in preclinical models of ischemic injury could provide valuable insights into Pamicogrel's therapeutic potential and its comparison to Ozagrel.
Anagrelide
Compound Description: Anagrelide is a selective inhibitor of megakaryocyte maturation and platelet production, primarily used for treating essential thrombocythemia, a condition characterized by elevated platelet counts [, ].
Relevance: While Anagrelide does not directly target platelet aggregation like Pamicogrel, its inclusion alongside Pamicogrel in a patent for a dispersible tablet formulation suggests a potential shared therapeutic context in cardiovascular or cerebrovascular diseases []. The patent's focus on improved drug delivery for these agents highlights the potential for combined or comparative clinical applications of Anagrelide and Pamicogrel in the future.
Aspirin
Compound Description: Aspirin is a non-steroidal anti-inflammatory drug (NSAID) that also irreversibly inhibits cyclooxygenase-1 (COX-1), leading to reduced production of thromboxane A2 and subsequent inhibition of platelet aggregation [].
Note: The provided abstracts do not offer sufficient information about the specific mechanism of action of Pamicogrel. While it is classified as a cyclooxygenase inhibitor with platelet anti-aggregatory properties [], further research is needed to elucidate its precise mechanism and confirm its relationship to COX inhibition.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pirbuterol acetate is a hydroxypyridine. Pirbuterol Acetate is the acetate salt form of pirbuterol, a synthetic catecholamine and a pyridine derivative with sympathomimetic and bronchodilatory effects. Pirbuterol acetate selectively stimulates beta-2 adrenergic receptors, resulting in initiation of intracellular adenylate cyclase activity leading to increased levels of cAMP. As a result muscle relaxation (broncho- and vasodilation) occurs via cAMP-dependent signal transduction. In addition, elevated levels of cAMP inhibit release of inflammatory mediators from mast cells.
An antimuscarinic agent that inhibits gastric secretion at lower doses than are required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary function. It promotes the healing of duodenal ulcers and due to its cytoprotective action is beneficial in the prevention of duodenal ulcer recurrence. It also potentiates the effect of other antiulcer agents such as CIMETIDINE and RANITIDINE. It is generally well tolerated by patients.
Piretanide is an aromatic ether. Piretanide (INN, trade names Arelix, Eurelix, Tauliz) has been synthesized in 1973 at Hoechst AG (Germany) as a loop diuretic compound by using a then-new method for introducing cyclic amine residues in an aromatic nucleus in the presence of other aromatically bonded functional groups. Piretanide is a sulfamoylbenzoic acid belonging to the class of loop diuretics. Piretanide is structurally related to furosemide and bumetanide.
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine is a N-arylpiperazine. Piribedil has been investigated in Parkinson's Disease. A dopamine D2 agonist. It is used in the treatment of parkinson disease, particularly for alleviation of tremor. It has also been used for circulatory disorders and in other applications as a D2 agonist.